molecular formula C32H49ClN8O10 B1257789 Piperazimycin C

Piperazimycin C

Cat. No.: B1257789
M. Wt: 741.2 g/mol
InChI Key: ZMXLUTHDKBRUFP-PQVQDFRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazimycin C is a potent cytotoxic cyclic hexadepsipeptide isolated from the fermentation broth of a marine-derived bacterium of the genus Streptomyces , which was cultivated from marine sediments collected near the island of Guam . This compound is part of the piperazimycin family, which exhibits potent in vitro cytotoxicity toward multiple cancer cell lines. The structure of this compound is characterized by a complex cyclic peptide framework incorporating rare amino acid residues, including hydroxyacetic acid, alpha-methylserine, and the unique 2-amino-8-methyl-4,6-decadienoic acid . The piperazimycin class, including Piperazimycin A, has demonstrated a mean GI50 value of 100 nM in the National Cancer Institute's 60 cancer cell line panel, highlighting its significant potential as a lead compound in oncology research . The presence of gamma-hydroxypiperazic and gamma-chloropiperazic acid moieties within its structure is of particular interest, as piperazine-based molecular frameworks are known to offer flexible binding motifs and are found in a wide range of bioactive molecules with diverse therapeutic applications . The mechanism of action for related piperazine-containing anticancer compounds has been linked to the induction of both the intrinsic and extrinsic pathways of apoptosis, involving mitochondrial membrane potential dipping, cytochrome c release, and activation of key caspases (3/7, 9, and 8) . This compound is supplied For Research Use Only. It is intended for basic scientific research, such as investigating the biology of cancer, exploring novel cytotoxic mechanisms, and studying the structure-activity relationships of complex marine natural products. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C32H49ClN8O10

Molecular Weight

741.2 g/mol

IUPAC Name

(3R,5S,10S,13R,15R,23S,26S,28S)-5-chloro-15,28-dihydroxy-23-(hydroxymethyl)-23-methyl-10-[(2E,4E)-6-methylocta-2,4-dienyl]-21-oxa-1,7,8,11,17,18,24,30-octazatetracyclo[24.4.0.03,8.013,18]triacontane-2,9,12,19,22,25-hexone

InChI

InChI=1S/C32H49ClN8O10/c1-4-18(2)8-6-5-7-9-22-29(48)41-25(10-19(33)13-34-41)30(49)40-24(12-21(44)15-36-40)28(47)38-32(3,17-42)31(50)51-16-26(45)39-23(27(46)37-22)11-20(43)14-35-39/h5-8,18-25,34-36,42-44H,4,9-17H2,1-3H3,(H,37,46)(H,38,47)/b7-5+,8-6+/t18?,19-,20+,21-,22-,23+,24-,25+,32-/m0/s1

InChI Key

ZMXLUTHDKBRUFP-PQVQDFRPSA-N

Isomeric SMILES

CCC(C)/C=C/C=C/C[C@H]1C(=O)N2[C@H](C[C@@H](CN2)Cl)C(=O)N3[C@@H](C[C@@H](CN3)O)C(=O)N[C@@](C(=O)OCC(=O)N4[C@H](C[C@H](CN4)O)C(=O)N1)(C)CO

Canonical SMILES

CCC(C)C=CC=CCC1C(=O)N2C(CC(CN2)Cl)C(=O)N3C(CC(CN3)O)C(=O)NC(C(=O)OCC(=O)N4C(CC(CN4)O)C(=O)N1)(C)CO

Synonyms

piperazimycin C

Origin of Product

United States

Isolation and Structural Elucidation of Piperazimycin C

X-Ray Crystallography for Definitive Structural Assignment

The definitive three-dimensional structure of Piperazimycin C was unequivocally established through the powerful technique of X-ray crystallography. researchgate.netescholarship.org This method involves crystallizing the purified compound and then bombarding the crystal with X-rays. nih.gov The resulting diffraction pattern provides detailed information about the arrangement of atoms within the molecule, allowing for the precise determination of its molecular structure at an atomic level. nih.govcuny.edu

For the piperazimycins, the structural assignment was a multifaceted endeavor, combining spectral and chemical methods with the conclusive data from X-ray crystallography. researchgate.netcapes.gov.br This crystallographic analysis provided the ultimate confirmation of the complex cyclic hexadepsipeptide core and the stereochemistry of its constituent amino acids. escholarship.org

Elucidation of Unique Amino Acid Constituents

This compound is a fascinating example of a nonribosomal peptide, a class of secondary metabolites synthesized by multienzyme complexes rather than directly from an mRNA template. nih.gov This biosynthetic pathway allows for the incorporation of a wide array of non-proteinogenic amino acids, which are not found in the standard genetic code. nih.gov The structure of this compound is a testament to this metabolic diversity, featuring several rare and modified amino acid residues. researchgate.netescholarship.org

Characterization of Gamma-Hydroxypiperazic Acid and Gamma-Chloropiperazic Acid

A defining feature of the piperazimycin family, including this compound, is the presence of piperazic acid derivatives. thieme-connect.com Specifically, γ-hydroxypiperazic acid and γ-chloropiperazic acid have been identified as key components. researchgate.netcapes.gov.brescholarship.org These six-membered heterocyclic amino acids are significant contributors to the molecule's unique architecture and likely play a role in its biological activity. thieme-connect.comresearchgate.net The presence of a chlorinated amino acid is particularly noteworthy, highlighting the unusual halogenation capabilities of the producing organism. rsc.org

Determination of Novel Polyketide-Derived Amino Acids (e.g., 2-amino-8-methyl-4,6-decadienoic acid in this compound)

Perhaps the most striking feature of this compound is the incorporation of a novel polyketide-derived amino acid. researchgate.netescholarship.org This residue, identified as 2-amino-8-methyl-4,6-decadienoic acid, is a key structural element that distinguishes this compound from its analogues. researchgate.netacs.org The biosynthesis of this amino acid involves a hybrid pathway that combines elements of both nonribosomal peptide and polyketide synthesis.

Comparative Structural Analysis with Piperazimycin A and B

This compound is part of a trio of related compounds, including Piperazimycin A and Piperazimycin B. researchgate.net While they share a common cyclic hexadepsipeptide scaffold and several unusual amino acid residues, there are key differences that set them apart. researchgate.net

The primary distinction between this compound and Piperazimycin A lies in the structure of their novel polyketide-derived amino acid. Piperazimycin A contains 2-amino-8-methyl-4,6-nonadienoic acid, which has one less methylene (B1212753) group in its side chain compared to the 2-amino-8-methyl-4,6-decadienoic acid found in this compound. researchgate.netresearchgate.net

The structural relationship between this compound and B is also centered on this polyketide-derived moiety and the piperazic acid residues. These subtle yet significant structural variations among the piperazimycins likely account for any observed differences in their biological activity profiles. acs.org

Table 1: Unique Amino Acid Constituents of this compound

Amino Acid Constituent Type Key Feature
Hydroxyacetic Acid Non-proteinogenic Contributes to the depsipeptide nature of the molecule.
α-Methylserine Non-proteinogenic A methylated version of the common amino acid serine.
γ-Hydroxypiperazic Acid Non-proteinogenic A hydroxylated derivative of piperazic acid.
γ-Chloropiperazic Acid Non-proteinogenic A chlorinated derivative of piperazic acid.

Table 2: Comparative Analysis of Piperazimycin A and C

Compound Novel Amino Acid Molecular Weight Difference
Piperazimycin A 2-amino-8-methyl-4,6-nonadienoic acid -

Biosynthetic Pathways and Enzymatic Mechanisms

Genetic Basis of Piperazimycin Production

The blueprint for piperazimycin synthesis is encoded within the genome of the producing organism, a marine-derived Streptomyces species. capes.gov.br This genetic information is organized into a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC).

The production of complex natural products like piperazimycins is directed by BGCs. researchgate.net These clusters contain all the necessary genetic information, including genes for precursor supply, core scaffold assembly, and post-assembly tailoring. researchgate.net Advances in genome sequencing and bioinformatic tools like antiSMASH and PRISM have enabled the identification of BGCs responsible for piperazic acid-containing compounds by searching for the signature genes involved in their unique biosynthesis. mdpi.com

A key strategy for identifying potential BGCs for these molecules is to screen for genes homologous to those that encode two critical enzymes: an L-ornithine N-hydroxylase (like KtzI) and a piperazate synthase (like KtzT), which are essential for forming the piperazic acid core. mdpi.comacs.org The BGC for a piperazimycin-like compound is predicted to be a hybrid Non-Ribosomal Peptide Synthetase (NRPS) cluster. mdpi.com Analysis of such clusters reveals genes encoding the large, modular NRPS enzymes, enzymes for precursor biosynthesis (e.g., piperazic acid), tailoring enzymes like halogenases and methyltransferases, as well as regulatory and transporter genes. researchgate.netmdpi.com

Table 1: Predicted Gene Functions in the Piperazimycin C Biosynthetic Gene Cluster

Gene/Enzyme TypePredicted FunctionRelevance to this compound
Non-Ribosomal Peptide Synthetase (NRPS)Assembles peptide backbone from amino/hydroxy acid monomers. d-nb.infoForms the core hexadepsipeptide structure.
L-ornithine N-hydroxylaseCatalyzes the N-hydroxylation of L-ornithine. acs.orgFirst step in piperazic acid precursor synthesis.
Piperazate SynthaseCatalyzes N-N bond formation to create the piperazic acid ring. nih.govForms the key piperazic acid building block.
HalogenaseIncorporates a chlorine atom onto a substrate. acs.orgCreates the γ-chloropiperazic acid moiety. capes.gov.br
P450 MonooxygenaseCatalyzes oxidation, often hydroxylation. researchgate.netLikely responsible for forming the γ-hydroxypiperazic acid moiety. capes.gov.br
Fatty Acid CoA Ligase/SynthetaseActivates a fatty acid for incorporation. mdpi.comAttaches the 2-amino-8-methyl-4,6-decadienoic acid side chain. capes.gov.br
RegulatorControls the expression of the other genes in the cluster. nih.govActivates or represses piperazimycin production.
TransporterExports the final compound out of the cell. mdpi.comSecretes this compound.

This compound is assembled on a large, multi-enzyme complex called a Non-Ribosomal Peptide Synthetase (NRPS). nih.govresearchgate.net Unlike ribosomal protein synthesis, NRPSs can incorporate a wide variety of non-proteinogenic amino acids and other building blocks, such as the hydroxy acids and modified piperazic acids found in piperazimycins. nih.govuzh.ch

NRPSs are organized into a series of modules, where each module is typically responsible for the recognition, activation, and incorporation of a single monomer into the growing peptide chain. d-nb.info Each module contains a set of core domains:

Adenylation (A) Domain: This domain selects a specific amino acid or building block and activates it by converting it to an aminoacyl-adenylate at the expense of ATP. uzh.ch

Peptidyl Carrier Protein (PCP) Domain: The activated monomer is then covalently attached to the PCP domain via a flexible 4'-phosphopantetheine (B1211885) (Ppant) arm. d-nb.info This tethering allows the substrate to be moved between the catalytic centers of the module.

Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the monomer held by its own module's PCP domain and the growing peptide chain attached to the PCP domain of the preceding module. uzh.ch

The specific architecture of the NRPS assembly line—the number and order of its modules and the substrate specificity of each A domain—dictates the final sequence and structure of the resulting peptide. nih.gov The process terminates when a Thioesterase (TE) domain, usually located at the end of the final module, cleaves the completed peptide from the NRPS, often catalyzing its macrocyclization in the process. d-nb.info

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

Mechanistic Enzymology of Precursor Formation

The unique chemical features of this compound arise from specialized enzymatic pathways that synthesize its uncommon building blocks, most notably the chlorinated and hydroxylated piperazic acid moieties.

Piperazic acid (Piz) is a non-proteinogenic amino acid containing a rare N-N bond, which confers significant structural rigidity to the peptides that contain it. researchgate.netnih.gov While early studies suggested L-glutamic acid as a potential precursor, it is now understood that piperazic acid is biosynthesized from L-ornithine. unc.edusci-hub.se The conversion involves a two-step enzymatic cascade.

The first step is the N⁵-hydroxylation of L-ornithine to produce L-N⁵-hydroxyornithine. acs.orgnih.gov This reaction is catalyzed by an FAD-dependent N-hydroxylating monooxygenase (NMO), an enzyme homologous to KtzI from the kutzneride biosynthetic pathway. acs.orgacs.org

The defining step in piperazic acid formation is the creation of the nitrogen-nitrogen bond. This unusual transformation is catalyzed by a family of heme-dependent enzymes known as piperazate synthases (PZSs), such as KtzT. nih.govacs.org These enzymes take the L-N⁵-hydroxyornithine produced in the first step and catalyze an intramolecular cyclization to form the six-membered hydrazine (B178648) ring of L-piperazic acid. biorxiv.orgnih.gov The reaction represents a remarkable enzymatic solution to the challenge of forming a stable N-N bond, a functional group rarely found in natural products. acs.org The resulting free L-piperazic acid is then activated by an NRPS adenylation domain for incorporation into the peptide chain. acs.org

The chemical diversity of the piperazimycins is enhanced by tailoring enzymes that modify the core structure after its assembly or modify the precursors prior to incorporation. simplemed.co.ukalmerja.com this compound contains both a γ-hydroxypiperazic acid and a γ-chloropiperazic acid residue. capes.gov.br

The chlorination is carried out by a flavin-dependent halogenase. acs.org In related biosynthetic systems, such halogenases act on the piperazate residue while it is covalently tethered to a PCP domain of the NRPS. acs.org These enzymes utilize a reduced flavin cofactor, oxygen, and a chloride ion to regioselectively install a chlorine atom onto the piperazate scaffold. acs.org This chlorination not only alters the chemical properties of the final molecule but can also influence subsequent stereochemical modifications. acs.org The hydroxylation to form γ-hydroxypiperazic acid is likely catalyzed by a cytochrome P450 monooxygenase, another common tailoring enzyme found in natural product BGCs. researchgate.net

Enzymatic N-N Bond Formation by Piperazate Synthases

Proposed Assembly Line and Macrocyclization Steps

The biosynthesis of this compound is proposed to occur via a non-ribosomal peptide synthetase (NRPS) assembly line, a common mechanism for the production of complex peptide natural products in microorganisms. frontiersin.org This enzymatic machinery is organized into modules, with each module responsible for the incorporation of a specific amino acid monomer into the growing peptide chain. frontiersin.org The structural components of piperazimycins suggest the involvement of a sophisticated enzymatic cascade. researchgate.net

The proposed assembly line for piperazimycins likely involves a multi-modular NRPS enzyme. nih.gov Each module contains a series of catalytic domains that perform specific functions in a coordinated, assembly-line fashion. frontiersin.org The core domains include the adenylation (A) domain, which selects and activates the specific amino acid substrate; the thiolation (T) domain (also known as the peptidyl carrier protein or PCP), which tethers the activated amino acid and the growing peptide chain via a thioester bond; and the condensation (C) domain, which catalyzes the formation of the peptide bond between the upstream peptide and the newly incorporated amino acid. frontiersin.org

In the case of this compound, the assembly line is predicted to incorporate several unusual non-proteinogenic amino acids, including hydroxyacetic acid, α-methylserine, γ-hydroxypiperazic acid, γ-chloropiperazic acid, and 2-amino-8-methyl-4,6-decadienoic acid. researchgate.net The biosynthesis of the piperazic acid moieties themselves is a complex process involving enzymes such as ornithine oxygenase and piperazate synthase. researchgate.net Modifications to the piperazic acid residues, such as chlorination and hydroxylation, are proposed to be catalyzed by dedicated tailoring enzymes, likely flavin-dependent halogenases and monooxygenases, respectively. nih.gov A similar pathway has been proposed for the formation of γ-chloro and γ-hydroxy-substituted piperazic acids in the biosynthesis of kutznerides. nih.gov

The final step in the biosynthesis of this compound is the macrocyclization of the linear hexadepsipeptide precursor. This crucial step is catalyzed by a thioesterase (TE) domain, which is typically located at the C-terminus of the final NRPS module. nih.gov The TE domain cleaves the thioester bond that links the fully assembled peptide chain to the T domain of the last module. nih.gov Subsequently, it facilitates an intramolecular cyclization reaction, forming the stable cyclic structure of this compound. nih.gov This enzymatic macrocyclization is a key strategy in the biosynthesis of many cyclic peptides and polyketides. nih.gov

Bioinformatic Approaches for Pathway Prediction

The prediction of the biosynthetic pathway for this compound heavily relies on bioinformatic approaches. These computational methods are essential for identifying and characterizing the biosynthetic gene cluster (BGC) responsible for producing the natural product. By analyzing the DNA sequence of the producing organism, typically a Streptomyces species, researchers can locate the genes encoding the NRPS machinery and associated tailoring enzymes. researchgate.net

A key bioinformatic strategy is the use of specialized software tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). researchgate.net These tools can scan a microbial genome and identify BGCs by searching for the presence of characteristic biosynthetic genes. For NRPS pathways, the software specifically looks for genes encoding the core domains: adenylation (A), thiolation (T), and condensation (C). frontiersin.org

Furthermore, the substrate specificity of the adenylation domains can often be predicted bioinformatically. By comparing the amino acid sequence of a given A domain to a database of A domains with known substrate specificities, it is possible to hypothesize which amino acid is activated and incorporated at each step of the assembly line. This allows for the prediction of the peptide sequence of the final natural product.

Bioinformatic analysis also helps in identifying the genes for tailoring enzymes located within or near the BGC. Homology searches, comparing the predicted protein sequences from the BGC to databases of known enzymes, can identify putative halogenases, methyltransferases, oxidases, and other enzymes that modify the peptide backbone or its residues. nih.gov For instance, the presence of genes with high similarity to known flavin-dependent halogenases within the piperazimycin BGC would strongly suggest their involvement in the chlorination of the piperazic acid residues. nih.gov The Reactome Pathway Database is another valuable bioinformatic tool that can be used for the visualization, interpretation, and analysis of pathway knowledge. reactome.org

While these predictive methods are powerful, they are often complemented by experimental evidence, such as gene knockout studies or in vitro enzymatic assays, to confirm the function of the proposed biosynthetic pathway. beilstein-journals.org

Chemical Synthesis and Structural Modification Strategies

Total Synthesis of Piperazimycin A and its Implications for Piperazimycin C.thieme-connect.comacs.org

The total synthesis of piperazimycin A, a closely related analogue of this compound, has provided a crucial roadmap for accessing this family of natural products. acs.orgmdpi.com Piperazimycin A and C share a common macrocyclic core, with the primary difference being a side chain on one of the amino acid residues. researchgate.net Therefore, the synthetic strategies developed for piperazimycin A are highly relevant to the synthesis of this compound. A key challenge in the total synthesis of these molecules is the construction of the complex non-proteinogenic amino acid residues and their subsequent assembly into the cyclic peptide. researchgate.net

Asymmetric Synthesis of Non-Proteinogenic Amino Acid Building Blocks.sci-hub.se

One of the key components of piperazimycins is piperazic acid and its hydroxylated or chlorinated derivatives. researchgate.net Various methods have been developed for the asymmetric synthesis of these crucial intermediates. researchgate.net An expedient route to key (3S,5S)- and (3R,5R)-γ-hydroxy and (3R,5S)-γ-chloropiperazic acids has been developed, which was instrumental in the total synthesis of piperazimycin A. researchgate.net The synthesis of the novel amino acid residues 2-amino-8-methyl-4,6-nonadienoic acid and 2-amino-8-methyl-4,6-decadienoic acid, found in piperazimycin A and C respectively, has also been accomplished. researchgate.net

Strategies for Peptide Coupling and Macrocyclization.thieme-connect.comacs.org

With the necessary amino acid building blocks in hand, the next challenge is their sequential coupling to form the linear peptide precursor, followed by the crucial macrocyclization step to form the cyclic depsipeptide core. nih.govnih.govuni-kiel.de The coupling of sterically hindered and electronically deactivated amino acids, such as the piperazic acid residues, can be particularly challenging. researchgate.netresearchgate.net

In the total synthesis of piperazimycin A, a significant hurdle was the coupling of two piperazic acid residues to form a key dipeptide fragment. researchgate.net This was successfully achieved, marking the first example of such a coupling. researchgate.net Following the assembly of the linear hexapeptide precursor, the final macrocyclization is a critical step that often requires high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. researchgate.net Various peptide coupling reagents and strategies have been employed to effect this transformation efficiently. mdpi.commdpi.com For instance, T3P-promoted macrolactamization has been successfully used. researchgate.net

Synthetic Access to Piperazic Acid and its Stereoisomers.sci-hub.semdpi.com

Piperazic acid, or hexahydropyridazine-3-carboxylic acid, is a recurring structural motif in a large number of bioactive natural products. researchgate.netunc.edu Its constrained conformation and unique physicochemical properties have made it an attractive component for the design of novel pharmaceuticals. researchgate.net Consequently, numerous synthetic methods have been developed to access piperazic acid and its various stereoisomers and derivatives. thieme-connect.comresearchgate.net

Diels-Alder Cycloaddition Reactions in Piperazic Acid Synthesis.mdpi.com

The hetero-Diels-Alder reaction has emerged as a powerful tool for the construction of the piperazic acid ring system. thieme-connect.comunc.edu This [4+2] cycloaddition, often utilizing azodicarboxylates as the dienophile, provides a convergent and stereocontrolled route to substituted piperazic acid precursors. unc.eduresearchgate.net The diastereoselectivity of the reaction can be influenced by the choice of chiral auxiliaries or catalysts. researchgate.net For example, titanium tetrachloride has been shown to mediate a highly diastereoselective aza-Diels-Alder cycloaddition to produce dehydropiperazic acid derivatives. researchgate.net

Chemo-Enzymatic Approaches to Piperazic Acid Derivatives.acs.orgbeilstein-journals.org

In addition to purely chemical methods, chemo-enzymatic strategies have been explored for the synthesis of piperazic acid derivatives. beilstein-journals.org These approaches leverage the high selectivity and efficiency of enzymes to perform key transformations, often under mild reaction conditions. db-thueringen.de For instance, enzymes have been identified that are involved in the biosynthesis of piperazic acid, starting from common amino acids like ornithine. researchgate.netresearchgate.net The flavin-dependent oxygenase KtzI, for example, has been shown to convert ornithine to N5-hydroxy-ornithine, a direct precursor to piperazic acid in vivo. researchgate.net The heme-dependent enzyme KtzT is responsible for the crucial N-N bond formation to create the piperazate ring. researchgate.net Harnessing these biocatalysts in synthetic routes offers a promising avenue for the efficient and stereoselective production of piperazic acid and its analogues. acs.org

Design and Synthesis of this compound Analogs

The synthesis of analogues of this compound is a crucial step in understanding its biological activity and developing new therapeutic agents. mdpi.comnih.govnih.gov By systematically modifying different parts of the molecule, researchers can probe the importance of various structural features for its function. This includes altering the stereochemistry of the amino acid residues, modifying the side chains, and changing the macrocyclic ring size.

Rational Design Principles for Structural Diversification

The rational design of novel this compound derivatives is guided by the goal of enhancing its therapeutic potential while potentially reducing toxicity and improving pharmacokinetic properties. A primary strategy involves the modification of the constituent amino acid residues, particularly the rare and functionalized ones.

Another focal point for rational design is the α-methylserine residue . The methyl group introduces a chiral center and steric bulk, which can be crucial for target binding. The design of analogs could involve the substitution of this residue with other α-alkylated amino acids to investigate the impact of side-chain size and polarity.

The 2-amino-8-methyl-4,6-decadienoic acid side chain presents a unique lipophilic region with conjugated double bonds. Strategies for diversification here could include altering the length of the alkyl chain, modifying the degree of unsaturation, or introducing functional groups to modulate its lipophilicity and potential for specific interactions.

Furthermore, the principles of isosteric and bioisosteric replacement are central to the rational design of this compound analogs. For instance, the chlorine atom on one of the piperazic acid residues could be replaced with other halogens (fluorine, bromine) or a trifluoromethyl group to fine-tune electronic and steric properties. Similarly, the hydroxyl groups could be converted to ethers or esters to explore the impact of hydrogen bonding capacity.

The overarching goal of these rational design principles is to generate a library of diverse this compound variants. This library can then be synthesized and screened to identify compounds with improved activity profiles, providing valuable insights into the molecule's mechanism of action.

Synthetic Methodologies for Novel Derivatives

The chemical synthesis of this compound and its novel derivatives is a formidable challenge due to the presence of multiple chiral centers and unusual amino acid building blocks. The total synthesis of the closely related Piperazimycin A has provided a foundational roadmap for accessing these complex molecules. mdpi.comresearchgate.net Key synthetic methodologies revolve around the stereoselective synthesis of the non-proteogenic amino acid precursors and their subsequent assembly into the macrocyclic structure.

The synthesis of the substituted piperazic acid monomers is a critical first step. Various methods have been developed for the asymmetric synthesis of piperazic acid and its derivatives, often employing strategies such as hetero-Diels-Alder reactions, cyclization via nucleophilic displacement, and intramolecular hydrazone formation. thieme-connect.com For instance, a reliable route to mono-protected N1-Cbz piperazic acid building blocks has been established, which is crucial for controlled peptide coupling. mdpi.com

The synthesis of the other non-standard amino acids, such as α-methylserine and the long-chain 2-amino-8-methyl-4,6-decadienoic acid , requires dedicated multi-step synthetic sequences to establish the correct stereochemistry and functionality. researchgate.net

Once the requisite building blocks are in hand, the assembly of the linear hexadepsipeptide precursor is typically achieved using standard solid-phase or solution-phase peptide synthesis techniques. The coupling of the sterically hindered and poorly nucleophilic piperazic acid residues can be particularly challenging and often requires specialized coupling reagents and conditions to avoid racemization and achieve high yields. researchgate.net

The final and often most challenging step is the macrocyclization of the linear precursor. The formation of the large ring can be entropically disfavored and prone to competing oligomerization reactions. The successful macrocyclization in the synthesis of Piperazimycin A was achieved via an SN2 reaction, highlighting a potential strategy for this compound. researchgate.net Alternative macrolactamization strategies are also commonly employed in the synthesis of similar cyclic peptides.

To generate novel derivatives, these synthetic methodologies can be adapted to incorporate the modified building blocks designed in the rational design phase. For example, by starting with differently substituted piperazic acid precursors or alternative α-amino acids, a diverse range of analogs can be synthesized for subsequent biological evaluation.

Structure-Activity Relationship (SAR) Studies for Synthetic Variants

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound relates to its biological activity. By systematically modifying different parts of the molecule and evaluating the resulting changes in cytotoxicity, researchers can identify the key pharmacophoric elements responsible for its potent effects. While comprehensive SAR studies specifically for this compound are still emerging, valuable insights can be gleaned from the natural variations within the piperazimycin family and from studies on other cyclic peptides.

A comparison of the naturally occurring piperazimycins (A, B, and C) provides initial SAR clues. These compounds differ primarily in the acyl side chain and the substitution on one of the piperazic acid residues. sci-hub.segoogle.com The potent cytotoxicity of all three suggests that the core macrocyclic structure is fundamental for activity.

Systematic SAR studies on synthetic analogs would involve the evaluation of compounds generated through the rational design and synthetic efforts described above. The following table outlines potential modifications and the expected insights from their corresponding SAR analysis:

Molecular Region Potential Modifications Information Gained from SAR
γ-Chloropiperazic Acid Replacement of Chlorine with other halogens (F, Br), H, or CF₃Elucidates the role of the halogen's size, electronegativity, and contribution to binding.
γ-Hydroxypiperazic Acid Conversion of OH to OMe, OAc; inversion of stereochemistryDetermines the importance of the hydrogen bond donor/acceptor capacity and the stereochemical orientation of the substituent.
α-Methylserine Replacement with Ala, Val, or other α-alkyl amino acidsProbes the steric and electronic requirements at this position for optimal activity.
Lipophilic Side Chain Alteration of chain length, saturation, or introduction of polar groupsDefines the role of this lipophilic tail in membrane interaction or target binding.
Macrocycle Backbone N-methylation of amide bonds; replacement of ester with amideInvestigates the importance of conformational rigidity and hydrogen bonding network for maintaining the bioactive conformation.

The results of these SAR studies are typically quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values against various cancer cell lines. exaly.com By correlating these values with the specific structural changes, a detailed pharmacophore model for this compound can be constructed. This model will be invaluable for the future design of more potent and selective anticancer agents based on the piperazimycin scaffold.

Biological Activities and Mechanistic Investigations

Anti-proliferative and Cytotoxic Activities of Piperazimycin C

This compound, a cyclic hexadepsipeptide isolated from a marine-derived bacterium of the genus Streptomyces, has demonstrated significant anti-proliferative and cytotoxic effects against various human cancer cell lines. researchgate.netsemanticscholar.orgmdpi.com These activities have been evaluated through extensive in vitro studies, including large-scale screenings and targeted assays against specific cancer cell types.

In Vitro Cytotoxicity against Human Cancer Cell Lines

The cytotoxic potential of this compound has been primarily assessed through its ability to inhibit the growth of human cancer cells in culture.

While detailed NCI-60 screening data for this compound is not as extensively published as for its analogue, Piperazimycin A, the piperazimycin class of compounds has undergone this comprehensive evaluation. researchgate.netnih.govscielo.br Piperazimycin A, for instance, exhibited potent in vitro cytotoxicity against multiple tumor cell lines in the NCI-60 panel, with a mean GI50 (the concentration required to inhibit cell growth by 50%) of 100 nM. researchgate.netscielo.br This suggests a broad spectrum of activity for this class of compounds. The screening of the piperazimycins, including C, against the 60 cell lines from nine different tissue types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer) provides a valuable dataset for identifying patterns of activity and potential mechanisms of action. nih.govnih.govcancer.gov

Studies on this compound and its related compounds have consistently shown cytotoxic activity against a range of specific human carcinoma cell lines.

Initial reports indicated that this compound, along with Piperazimycin A and B, exhibited significant cytotoxicity against the HCT-116 human colon carcinoma cell line, with an average GI50 value of 76 ng/mL for the compound class. semanticscholar.orgmdpi.comscielo.br Further investigations into other cell lines have provided a more detailed picture of its activity spectrum. For example, cytotoxic effects have been observed against K562 (leukemia), A549 (lung cancer), HepG2 (liver cancer), PC-3 (prostate cancer), and MCF7 (breast cancer) cell lines, although specific IC50 values for this compound against each of these are not always individually reported in the available literature. researchgate.netnih.govscienceopen.comnih.gov The cytotoxic activity of related compounds against these cell lines further supports the potential of the piperazimycin scaffold as a source of anti-cancer agents. nih.govscienceopen.comekb.eg

Table 1: Reported Cytotoxic Activities of Piperazimycin Analogs and Other Compounds Against Various Cancer Cell Lines

Compound/Analog Cell Line Activity (IC50/GI50)
Piperazimycins (A, B, C) HCT-116 76 ng/mL (Average GI50) semanticscholar.orgmdpi.comscielo.br
Piperazimycin A NCI-60 Panel 100 nM (Mean GI50) researchgate.netscielo.br
Piperazimycin A HCT-116 Potent Cytotoxicity researchgate.net
Marinocyanin A HCT-116 0.049 µM (IC50) semanticscholar.org
Marinocyanin B HCT-116 0.029 µM (IC50) semanticscholar.org
Marmycin A HCT-116 60.5 nM (IC50) mdpi.com
BAPPN HepG2 3.3 µg/mL (IC50) nih.gov
BAPPN HCT-116 23 µg/mL (IC50) nih.gov
BAPPN MCF-7 3.1 µg/mL (IC50) nih.gov
BAPPN A549 9.96 µg/mL (IC50) nih.gov
National Cancer Institute (NCI) 60-Cell Line Panel Screening

Comparison of Potency with Piperazimycin A and B

Comparative studies have revealed differences in the cytotoxic potency among the piperazimycin analogs. Piperazimycin A is generally reported as the most potent of the three, particularly against solid tumors. researchgate.netsemanticscholar.orgmdpi.com It was found to be approximately three times more active against solid tumor cell lines compared to the other piperazimycins. semanticscholar.orgmdpi.com While all three compounds, including this compound, show significant cytotoxicity against HCT-116 cells, the nuanced differences in their activity profiles across the full NCI-60 panel suggest that structural variations influence their potency and selectivity. researchgate.netsemanticscholar.orgmdpi.com For instance, Piperazimycin A demonstrated a nearly three-fold greater potency against solid tumor cell lines than against leukemia cell lines in the NCI-60 screen. nih.govscielo.br

Mechanistic Studies of Cytotoxicity

Exploration of Cellular Targets and Pathways

While the precise molecular target of this compound remains to be fully elucidated, preliminary mechanistic studies on related compounds and the broader class of cytotoxic antibiotics provide some insights into potential pathways. researchgate.netpatient.info For Piperazimycin A, it has been shown to inhibit protein synthesis to a greater extent than DNA synthesis, and this inhibition of protein synthesis correlates closely with the inhibition of L1210 cell growth. researchgate.net This suggests that the cytotoxic effects of the piperazimycins may be mediated through the disruption of translational processes.

Studies on other novel piperazine-containing compounds have implicated the induction of apoptosis through both intrinsic and extrinsic pathways. nih.gov For example, a novel piperazine (B1678402) derivative was shown to enhance the release of cytochrome c, decrease mitochondrial membrane potential, and activate caspases 3/7, 8, and 9 in liver cancer cells. nih.gov Furthermore, investigations into other cytotoxic compounds have highlighted the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway. nih.gov The exploration of cellular responses to this compound could involve examining its effects on apoptosis, cell cycle regulation, and key signaling proteins to uncover its specific mechanism of action. nih.govmdpi.comresearchgate.net

Investigation of Apoptosis Induction

This compound, as part of the larger piperazimycin family of cyclic hexadepsipeptides, has been identified as a potent cytotoxic agent against various cancer cell lines. researchgate.netnih.gov Research indicates that the cytotoxic properties of these compounds are linked to their ability to induce apoptosis, or programmed cell death. researchgate.netfrontiersin.org

Studies on piperazimycins have shown that they possess moderate cytotoxicity against K562 cancer cells, leading to significant apoptosis. researchgate.net Specifically, piperazimycins A, B, and C demonstrated notable cytotoxic effects against in vitro human carcinoma HCT-116 cells. researchgate.net While much of the detailed mechanistic work has focused on piperazimycin A, the structural similarities across the piperazimycin family suggest a related mode of action for this compound. researchgate.netnih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of many natural products. In the context of piperazine-containing compounds, various derivatives have been shown to trigger caspase-dependent apoptosis. nih.gov For instance, one novel piperazine derivative was found to induce apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov Another study on β-elemene piperazine derivatives demonstrated apoptosis induction in human leukemia cells through the downregulation of c-FLIP and the generation of reactive oxygen species (ROS). plos.org These findings, while not directly on this compound, provide a framework for understanding how piperazine-containing structures can initiate apoptosis.

Further research into dehydroabietyl piperazine dithiocarbamate (B8719985) ruthenium (II) polypyridyl complexes also highlighted apoptosis induction as a primary mechanism of their antitumor activity. mdpi.com These complexes were observed to upregulate pro-apoptotic proteins like Bax and caspase-9, while downregulating the anti-apoptotic protein Bcl-2, leading to cell death. mdpi.com

Although direct studies detailing the specific apoptotic pathways activated by this compound are limited, the collective evidence from related piperazimycin and piperazine-containing compounds strongly suggests that its cytotoxicity is, at least in part, mediated through the induction of apoptosis. researchgate.netnih.govplos.orgmdpi.com

Potential Interactions with Molecular Pathways

While specific molecular pathway interactions for this compound are not extensively documented, the broader class of cyclic peptides and piperazine-containing compounds, to which it belongs, are known to interact with several key cellular pathways. These interactions provide a basis for understanding the potential mechanisms of action for this compound.

Cyclic peptides, in general, are known to exert their biological effects through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule assembly, and inhibition of histone deacetylases (HDAC). For example, scleritodermin A, a cyclic peptide, induces G2/M phase arrest and inhibits tubulin polymerization. mdpi.com Although not directly attributed to this compound, these are relevant pathways for cyclic peptides.

Piperine (B192125), a compound containing a piperidine (B6355638) ring which has some structural similarities to piperazine, is known to modulate multiple signaling pathways associated with inflammation and cancer. nih.gov It can influence the P-glycoprotein and cytochrome P450 systems, and its anticancer activity involves the modulation of cell proliferation and apoptosis pathways. nih.gov Furthermore, piperine has been shown to decrease the expression of JNK and p38 in human ovarian cancer cells, highlighting its role in modulating inflammation-mediating molecules. nih.gov

Research on other piperazine derivatives has revealed interactions with critical cancer signaling pathways. A novel piperazine derivative was found to inhibit the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov The inhibition of these pathways is a well-established strategy for cancer therapy, as they are crucial for cell proliferation and survival. The study of genetic interactions in cancer cells has also shed light on pathway relationships. For instance, mutations in the tumor suppressor gene RB1 were associated with resistance to CDK4 and CDK6 inhibitors, demonstrating the intricate connections within cellular signaling networks. elifesciences.org

Given that piperazic acid-containing compounds are known to have a broad range of biological activities, it is plausible that this compound interacts with one or more of these or other molecular pathways to exert its cytotoxic effects. google.comresearchgate.net

Computational and Molecular Docking Studies for Target Identification

Computational and molecular docking studies are powerful tools for identifying potential molecular targets and elucidating the binding interactions of bioactive compounds. While specific docking studies for this compound are not widely published, research on related piperazine derivatives provides valuable insights into their potential mechanisms of action.

Molecular docking studies on a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives identified carbonic anhydrase IX (CAIX) as a potential target. nih.gov The docking analysis revealed strong binding affinities of these compounds with the CAIX protein, suggesting their potential use in targeting CAIX-expressing cancers. nih.gov Similarly, docking studies of piperazine-tethered bergenin (B1666849) heterocyclic hybrids showed strong binding energy with the Bcl-2 protein, which is consistent with their observed ability to induce apoptosis. rsc.org

In the context of antimicrobial activity, docking analyses have been used to support the biological results of N,N′-disubstituted piperazines. mdpi.com These studies investigated the binding modes of the compounds with the active site of enoyl-ACP reductase from E. coli, a key enzyme in fatty acid biosynthesis. mdpi.com This suggests that piperazine derivatives can be designed to target specific microbial enzymes.

Furthermore, in silico design and molecular docking of novel pyrazolo[3,4-d]pyrimidines have been used to identify potential candidates for anticancer agents by evaluating their binding affinities with various target kinases. sums.ac.ir These studies help in understanding the structure-activity relationships and in prioritizing compounds for further experimental validation.

Although direct computational studies on this compound are lacking, the application of these methods to other piperazine-containing compounds demonstrates their utility in predicting molecular targets and understanding binding interactions. nih.govrsc.orgsums.ac.ir Such studies on this compound could provide crucial information about its mechanism of action and guide the development of more potent and selective analogs.

Other Biological Activities of Related Piperazine Scaffolds (Contextual Relevance)

The piperazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to possess a wide range of biological activities. rsc.org Understanding these activities provides a broader context for the potential applications of this compound and other piperazic acid-containing compounds.

Antimicrobial Properties of Piperazine Derivatives

Piperazine derivatives are well-known for their broad-spectrum antimicrobial properties. apjhs.com They have been extensively studied for their activity against various bacterial and fungal strains. nih.govacgpubs.org

A number of synthesized piperazine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov For example, a series of N,N′-disubstituted piperazines showed notable antibacterial activity, particularly against Gram-negative strains. mdpi.com The antimicrobial mechanism of some piperazine polymers involves targeting the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components. rsc.org

The following table summarizes the antimicrobial activity of selected piperazine derivatives against various bacterial strains.

Derivative TypeBacterial Strain(s)Activity/Finding
Substituted PiperazinesStaphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coliSignificant activity against tested bacterial strains. nih.gov
N,N′-disubstituted PiperazinesGram-negative strains (esp. E. coli)Significant antibacterial activity. mdpi.com
Piperazine PolymerE. coli, S. aureusSignificant antimicrobial activity by targeting the cytoplasmic membrane. rsc.org

Antifungal Activities of Related Compounds

In addition to their antibacterial properties, many piperazine derivatives exhibit potent antifungal activity. bohrium.comjapsonline.comnih.gov These compounds have been tested against a range of pathogenic fungi, including Aspergillus species and Candida albicans. nih.govbohrium.comjapsonline.com

For instance, a series of flavonol derivatives containing a piperazine moiety showed good antifungal activity against Phomopsis sp. and Phytophthora capsica. bohrium.com The mechanism of action for one of these derivatives was found to involve damaging the fungal cell membrane, leading to altered permeability and mycelial damage. bohrium.com Another study on alkylated piperazine-azole hybrids demonstrated their effectiveness against various Candida and Aspergillus species. nih.gov However, some other synthesized piperazine derivatives were found to be less active against the tested fungi compared to their antibacterial effects. nih.gov

The table below highlights the antifungal activities of some piperazine-containing compounds.

Compound TypeFungal Strain(s)Activity/Finding
Flavonol-Piperazine DerivativesPhomopsis sp., Phytophthora capsicaGood antifungal activity; damages fungal cell membrane. bohrium.com
Azole Piperazine CongenersCandida albicansPiperazine derivatives with an imidazole (B134444) moiety showed better antifungal activity than those with a triazole moiety. japsonline.com
Alkylated Piperazine-Azole HybridsCandida spp., Aspergillus spp.Retained full antifungal activity in the presence of FBS. nih.gov
Substituted Piperazine DerivativesAspergillus fumigatus, Aspergillus flavus, Aspergillus nigerLess active against tested fungi compared to bacteria. nih.gov

Immunomodulatory Activities of Piperazic Acid-Containing Compounds

Piperazic acid is a nonproteinogenic amino acid that serves as a building block for various bioactive peptidic compounds. google.comwustl.edu Peptides containing piperazic acid have been shown to possess a range of biological activities, including immunomodulatory effects. google.comwustl.edu

While piperazic acid itself is not bioactive, its incorporation into peptidic structures can lead to compounds with significant therapeutic potential. google.com The immunomodulatory properties of these compounds are of particular interest for drug discovery. For example, piperine, which is structurally related, has demonstrated immunomodulatory properties. nih.gov The rigid, cyclic nature of piperazic acid is thought to contribute to the enhanced biological activity of the compounds in which it is found. researchgate.net

The development of methods for the "green" biocatalysis of L-piperazic acid is expected to make this important building block more accessible for the synthesis of novel drug-like compounds with potential immunomodulatory activities. wustl.edu

Future Research Directions and Potential Applications

Deepening Mechanistic Understanding at the Molecular Level

While the cytotoxic properties of piperazimycins are established, the precise molecular mechanism of action remains an area ripe for exploration. researchgate.netscienceopen.com Future research should prioritize elucidating the specific intracellular targets of Piperazimycin C. Techniques such as electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry could be employed to probe molecular-level interactions. goettingen-research-online.de Understanding how this compound interacts with cellular components will be crucial for identifying its primary mechanism of action, which could involve the inhibition of critical enzymes, disruption of protein-protein interactions, or interference with cellular signaling pathways. Comparative studies with structurally similar compounds, such as Piperazimycin A, which has shown selective growth inhibition against solid tumor cell lines, may provide valuable insights into structure-activity relationships and the specific moieties responsible for its biological activity. researchgate.net

Development of Advanced Synthetic and Biosynthetic Strategies for Production Scale-Up

The limited natural abundance of this compound necessitates the development of efficient and scalable production methods. frontiersin.org Both total synthesis and biosynthetic approaches are promising avenues for future research.

From a biosynthetic perspective, identifying and characterizing the non-ribosomal peptide synthetase (NRPS) gene cluster responsible for piperazimycin production in Streptomyces is a critical step. nih.govresearchgate.net Understanding the biosynthetic pathway, including the formation of the rare piperazic acid residues from precursors like ornithine, will enable the use of metabolic engineering and synthetic biology techniques to enhance production titers. researchgate.net

Preclinical Assessment of this compound and its Analogs in Relevant In Vivo Models (non-human)

To translate the in vitro cytotoxicity of this compound into potential therapeutic applications, comprehensive preclinical evaluation in relevant in vivo models is essential. researchgate.netantineo.fr These studies should aim to assess the antitumor efficacy, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and toxicological profile of the compound. researchgate.netimavita.com

The selection of appropriate animal models, such as human tumor xenografts in rodents, will be critical for generating predictive data on the compound's in vivo activity. antineo.fr These preclinical studies will provide crucial information for lead selection and optimization, guiding the development of this compound or its analogs towards clinical trials. researchgate.net

Exploration of Chemo-Enzymatic and Semi-Synthetic Approaches for Analog Discovery

The generation of a diverse library of this compound analogs is crucial for exploring structure-activity relationships and identifying derivatives with improved potency, selectivity, or pharmacokinetic properties. Chemo-enzymatic and semi-synthetic approaches offer powerful strategies for achieving this. nih.govfrontiersin.orgnih.gov

Chemo-enzymatic synthesis can combine the flexibility of chemical synthesis with the high selectivity of enzymatic transformations to create novel analogs. frontiersin.orgnih.govresearchgate.net For instance, enzymes could be used to modify specific functional groups on a synthetic precursor of this compound. nih.gov Semi-synthetic strategies would involve chemically modifying the natural this compound molecule to generate a range of derivatives. This approach has been successfully applied to other complex natural products. uq.edu.au

Biotechnological Engineering for Enhanced Production and Diversification

Advances in genetic and metabolic engineering offer significant opportunities to improve the production and diversify the structures of piperazimycins. mdpi.comnih.gov Heterologous expression of the piperazimycin biosynthetic gene cluster in a more tractable host organism could lead to higher yields and facilitate genetic manipulation. frontiersin.org

Furthermore, techniques like pathway engineering and precursor-directed biosynthesis can be employed to generate novel analogs. By manipulating the biosynthetic enzymes or feeding the producing organism with modified precursors, it may be possible to incorporate different building blocks into the piperazimycin scaffold, leading to the creation of a library of new compounds with potentially enhanced biological activities. nih.gov

Q & A

Basic Research Questions

Q. How can the PICOT framework be applied to formulate research questions on Piperazimycin C’s antibacterial efficacy?

  • Methodological Answer : Use the PICOT elements:

  • P opulation: Define the microbial targets (e.g., Gram-negative bacteria) or patient subgroups.
  • I ntervention: Specify this compound dosing, administration routes, or combination therapies.
  • C omparison: Identify comparators (e.g., standard antibiotics like piperacillin/tazobactam).
  • O utcome: Measure microbiological eradication, minimum inhibitory concentration (MIC), or adverse events.
  • T ime: Set endpoints (e.g., 7-day treatment duration).
    Example: “In hospitalized patients with Gram-negative infections (P), how does this compound (I) compared to meropenem (C) affect 30-day mortality (O)?” .

Q. What systematic search strategies are recommended for compiling literature on this compound?

  • Methodological Answer :

  • Databases : Include PubMed, Cochrane Library, Web of Science, and regional databases (e.g., CNKI, Wan Fang).
  • Keywords : Use terms like “this compound,” “antimicrobial resistance,” “pharmacokinetics,” and Boolean operators (e.g., AND/OR).
  • Filters : Restrict to peer-reviewed articles, clinical trials, and preclinical studies.
  • Inclusion Criteria : Prioritize RCTs, prospective/retrospective cohort studies, and in vitro models with MIC data .

Q. How should researchers design experiments to evaluate this compound’s mechanism of action?

  • Methodological Answer :

  • In Vitro Models : Use time-kill assays, biofilm disruption tests, and genomic sequencing to identify resistance mutations.
  • In Vivo Models : Employ murine infection models with standardized inoculum sizes and outcome metrics (e.g., bacterial load reduction).
  • Controls : Include positive (e.g., known antibiotics) and negative (vehicle) controls. Reference pharmacokinetic parameters (e.g., AUC/MIC) for dosing .

Advanced Research Questions

Q. How can heterogeneity be quantified and addressed in meta-analyses of this compound’s clinical outcomes?

  • Methodological Answer :

  • Statistical Tools : Calculate (proportion of total variation due to heterogeneity) and (relative excess heterogeneity). For I² > 50%, explore subgroup analyses (e.g., by infection type or dosing regimen).
  • Sensitivity Analysis : Exclude outlier studies or use random-effects models.
  • Reporting : Follow Cochrane Handbook guidelines to document heterogeneity metrics and their implications .

Q. What ethical considerations are critical when designing clinical trials involving this compound?

  • Methodological Answer :

  • Informed Consent : Ensure participants understand risks, especially in vulnerable populations (e.g., immunocompromised patients).
  • IRB Approval : Submit protocols for review, including data safety monitoring plans.
  • Data Transparency : Pre-register trials on platforms like ClinicalTrials.gov and adhere to CONSORT guidelines for reporting .

Q. How can the FINER criteria validate research questions on this compound’s pharmacoepidemiological safety?

  • Methodological Answer :

  • Feasible : Assess data availability (e.g., EHRs, adverse event databases) and sample size requirements.
  • Novel : Identify gaps (e.g., long-term renal toxicity data).
  • Ethical : Ensure compliance with GDPR/HIPAA for real-world data.
  • Relevant : Align with regulatory priorities (e.g., post-market surveillance for emerging resistance) .

Q. What strategies mitigate confounding biases in observational studies of this compound?

  • Methodological Answer :

  • Propensity Scoring : Adjust for variables like comorbidities, prior antibiotic use, and hospital-acquired infection status.
  • Sensitivity Analyses : Test robustness against unmeasured confounders.
  • Data Sources : Use multicenter cohorts to enhance generalizability .

Data Presentation and Reproducibility

Q. How should researchers present this compound data in tables to meet publication standards?

  • Methodological Answer :

  • Formatting : Use Microsoft Word tables with Roman numerals, self-explanatory titles, and footnotes for abbreviations.
  • Content : Include MIC distributions, pharmacokinetic parameters (e.g., Cmax, half-life), and statistical tests (e.g., log-rank for survival analysis).
  • Reproducibility : Document protocols for assays (e.g., broth microdilution) and raw data access steps .

Q. What steps ensure reproducibility in this compound pharmacokinetic/pharmacodynamic (PK/PD) studies?

  • Methodological Answer :

  • Protocol Registration : Pre-specify PK sampling times and bioanalytical methods (e.g., HPLC).
  • Data Sharing : Deposit raw chromatograms and PK curves in repositories like Figshare.
  • Replication : Independent validation of MIC assays across labs using CLSI/EUCAST guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.